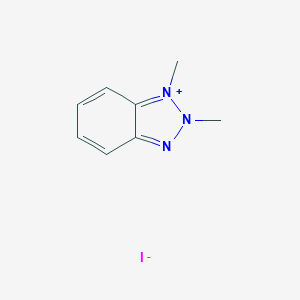

1,2-Dimethyl-1H-benzotriazolium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Dimethyl-1H-benzotriazolium iodide (DMBTI) is a chemical compound that has gained significant attention in scientific research in recent years. It is a heterocyclic organic compound with a molecular formula of C9H10N3I. DMBTI is a versatile compound that has various applications in different fields, including material science, electrochemistry, and biological research.

Wirkmechanismus

The mechanism of action of 1,2-Dimethyl-1H-benzotriazolium iodide varies depending on its application. In electrochemical reactions, 1,2-Dimethyl-1H-benzotriazolium iodide acts as a mediator by transferring electrons between the electrode and the substrate. In biological research, 1,2-Dimethyl-1H-benzotriazolium iodide acts as a fluorescent probe by reacting with ROS and producing a fluorescent signal. In organic synthesis, 1,2-Dimethyl-1H-benzotriazolium iodide acts as a catalyst by facilitating the reduction of nitro compounds.

Biochemical and Physiological Effects

1,2-Dimethyl-1H-benzotriazolium iodide has been shown to have various biochemical and physiological effects. In biological research, 1,2-Dimethyl-1H-benzotriazolium iodide has been used to detect ROS in cells, which are implicated in various diseases, such as cancer and neurodegenerative disorders. 1,2-Dimethyl-1H-benzotriazolium iodide has also been shown to have antioxidant properties, which can protect cells from oxidative stress. In electrochemical reactions, 1,2-Dimethyl-1H-benzotriazolium iodide has been shown to have a high electron transfer rate, making it an efficient mediator.

Vorteile Und Einschränkungen Für Laborexperimente

1,2-Dimethyl-1H-benzotriazolium iodide has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is stable under various conditions. 1,2-Dimethyl-1H-benzotriazolium iodide is also versatile and can be used in various applications, such as electrochemistry and biological research. However, 1,2-Dimethyl-1H-benzotriazolium iodide has some limitations. It is toxic in high concentrations and can cause skin irritation. 1,2-Dimethyl-1H-benzotriazolium iodide is also sensitive to light and can degrade over time.

Zukünftige Richtungen

There are several future directions for 1,2-Dimethyl-1H-benzotriazolium iodide research. In biological research, 1,2-Dimethyl-1H-benzotriazolium iodide can be used to develop new therapies for diseases associated with ROS, such as cancer and neurodegenerative disorders. 1,2-Dimethyl-1H-benzotriazolium iodide can also be used to develop new fluorescent probes for imaging and detecting ROS in cells. In material science, 1,2-Dimethyl-1H-benzotriazolium iodide can be used to develop new materials with unique properties, such as high electron transfer rates. In electrochemistry, 1,2-Dimethyl-1H-benzotriazolium iodide can be used to develop new catalysts for various reactions, such as the reduction of carbon dioxide. Overall, 1,2-Dimethyl-1H-benzotriazolium iodide has great potential for future research in various fields.

Synthesemethoden

1,2-Dimethyl-1H-benzotriazolium iodide can be synthesized through a simple and efficient method that involves the reaction of 1,2-dimethyl-1H-benzotriazole with iodine in the presence of acetic acid. The reaction yields a yellow crystalline solid, which is the 1,2-Dimethyl-1H-benzotriazolium iodide compound. The synthesis process is straightforward, and the yield is high, making it an attractive method for producing 1,2-Dimethyl-1H-benzotriazolium iodide.

Wissenschaftliche Forschungsanwendungen

1,2-Dimethyl-1H-benzotriazolium iodide has been extensively studied in scientific research due to its unique properties. It is a potent electron donor and can act as a reducing agent in various chemical reactions. 1,2-Dimethyl-1H-benzotriazolium iodide has been used as a mediator in electrochemical reactions, such as the reduction of carbon dioxide and the oxidation of alcohols. In biological research, 1,2-Dimethyl-1H-benzotriazolium iodide has been used as a fluorescent probe for imaging and detecting reactive oxygen species (ROS) in cells. It has also been used as a catalyst in organic synthesis, such as the reduction of nitro compounds.

Eigenschaften

CAS-Nummer |

109439-90-9 |

|---|---|

Produktname |

1,2-Dimethyl-1H-benzotriazolium iodide |

Molekularformel |

C8H12IN3 |

Molekulargewicht |

275.09 g/mol |

IUPAC-Name |

1,2-dimethylbenzotriazol-1-ium;iodide |

InChI |

InChI=1S/C8H10N3.HI/c1-10-8-6-4-3-5-7(8)9-11(10)2;/h3-6H,1-2H3;1H/q+1;/p-1 |

InChI-Schlüssel |

BQCVAMGDUJVGIQ-UHFFFAOYSA-N |

SMILES |

CN1N=C2C=CC=CC2=[N+]1C.[I-] |

Kanonische SMILES |

CN1N=C2C=CC=CC2=[N+]1C.[I-] |

Synonyme |

1,2-Dimethyl-1H-benzotriazolium iodide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)

![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)